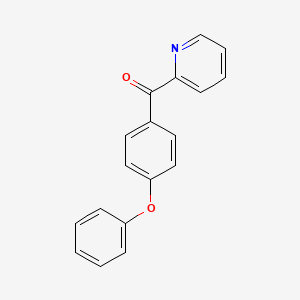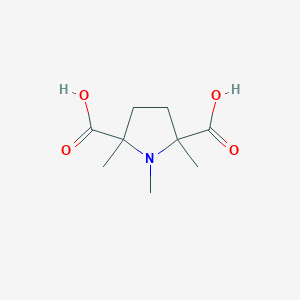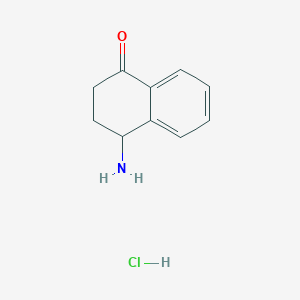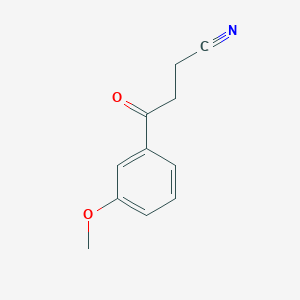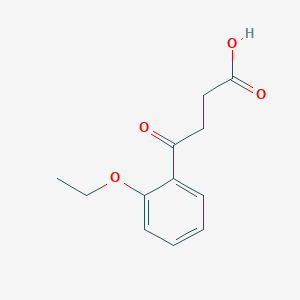
3-Cyclopropylpropan-1-ol
説明
3-Cyclopropylpropan-1-ol is an organic compound with the molecular formula C6H12O. It is a colorless liquid that is used in various chemical syntheses and research applications. The compound features a cyclopropyl group attached to a propanol chain, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Cyclopropylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield the desired product . Another method includes the reduction of cyclopropylpropanal using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of cyclopropylpropanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 3-Cyclopropylpropanal
Reduction: 3-Cyclopropylpropanamine
Substitution: Various substituted cyclopropylpropanes depending on the reagent used
科学的研究の応用
3-Cyclopropylpropan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 3-Cyclopropylpropan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s cyclopropyl group can also influence its binding affinity to certain receptors and enzymes, affecting metabolic pathways .
類似化合物との比較
- 3-Cyclopropylpropanal
- 3-Cyclopropylpropanamine
- Cyclopropylmethanol
- Cyclopropylpropanone
Comparison: 3-Cyclopropylpropan-1-ol is unique due to its combination of a cyclopropyl group and a propanol chain, which imparts distinct chemical properties. Compared to 3-cyclopropylpropanal, it is less reactive towards oxidation but more versatile in substitution reactions. Compared to 3-cyclopropylpropanamine, it has different reactivity profiles in reduction and nucleophilic substitution reactions .
特性
IUPAC Name |
3-cyclopropylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBNDFWSSCIEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606916 | |
| Record name | 3-Cyclopropylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-01-9 | |
| Record name | 3-Cyclopropylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


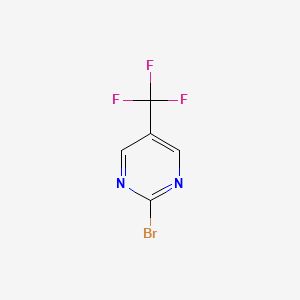
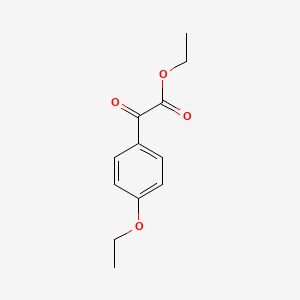


![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)
![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
